N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide

Metabolic stability Human liver microsomes Lipophilicity modulation

N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide (CAS 1351641-77-4) is a synthetic small-molecule building block featuring a benzofuran-2-carboxamide core with a 7-methoxy substituent and an N-(4-hydroxytetrahydropyran-4-yl)methyl side chain. The compound belongs to the benzofuran carboxamide class, a privileged scaffold extensively explored for cannabinoid receptor type 2 (CB2) modulation.

Molecular Formula C16H19NO5
Molecular Weight 305.33
CAS No. 1351641-77-4
Cat. No. B2889502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
CAS1351641-77-4
Molecular FormulaC16H19NO5
Molecular Weight305.33
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCOCC3)O
InChIInChI=1S/C16H19NO5/c1-20-12-4-2-3-11-9-13(22-14(11)12)15(18)17-10-16(19)5-7-21-8-6-16/h2-4,9,19H,5-8,10H2,1H3,(H,17,18)
InChIKeyBNWOSCGZGKVWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide


N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide (CAS 1351641-77-4) is a synthetic small-molecule building block featuring a benzofuran-2-carboxamide core with a 7-methoxy substituent and an N-(4-hydroxytetrahydropyran-4-yl)methyl side chain. The compound belongs to the benzofuran carboxamide class, a privileged scaffold extensively explored for cannabinoid receptor type 2 (CB2) modulation [1]. Its structural signature—a tertiary alcohol on the tetrahydropyran ring—is specifically designed to modulate lipophilicity and metabolic stability while preserving target engagement [2].

ScaffoldBenzofuran-2-carboxamide privileged CB2 pharmacophore
Side Chain4-Hydroxytetrahydropyran methyl modulates lipophilicity and metabolic stability
Research ContextCB2 receptor modulator studies with tunable CB1/CB2 selectivity

Why N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide Cannot Be Replaced by a Generic Benzofuran Carboxamide


The benzofuran-2-carboxamide scaffold is highly sensitive to both the position of the methoxy group and the nature of the amide substituent, with these variables directly controlling cannabinoid receptor selectivity and functional profile [1]. The 4-hydroxyoxan-4-ylmethyl moiety introduces a tertiary alcohol that significantly reduces lipophilicity (clogP) relative to unsubstituted tetrahydropyran or simple alkylamide analogs, while the hydroxyl group serves as an additional hydrogen-bond donor/acceptor, potentially altering binding kinetics and metabolic stability in human liver microsomes (HLM) compared to des-hydroxy analogs [2]. Simple interchange with a generic N-benzyl or N-alkyl-7-methoxybenzofuran-2-carboxamide therefore risks losing the specific lipophilicity and metabolic stability profile conferred by this hydroxylated tetrahydropyran side chain.

Amide Substituent Sensitivity

CB2/CB1 selectivity and functional profile may shift with different N-substituents; simple benzyl or alkyl amides may not reproduce the profile.

Hydroxyl Impact on Stability

Removal of the 4-hydroxy group may reduce metabolic stability in HLM and increase lipophilicity, altering assay-relevant properties.

Methoxy Position Critical

Shifting the methoxy group from 7- to other positions can change receptor interaction; not interchangeable with regioisomers.

Quantitative Differentiation Evidence for N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide vs. Closest Analogs


Metabolic Stability Advantage of the 4-Hydroxytetrahydropyran Moiety Over Unsubstituted Tetrahydropyran

The target compound incorporates a 4-hydroxyoxan-4-yl (4-hydroxytetrahydropyran-4-yl) substituent. According to structure–activity relationship guidance from Enamine Ltd., introducing a hydroxyl group at the 4-position of the tetrahydropyran ring in potent CB2-binding compounds significantly reduces molecular lipophilicity and yields greater metabolic stability in human liver microsomes (HLM) compared to the unsubstituted tetrahydropyran analog, while preserving potent CB2 binding activity [1]. Although precise numerical HLM half-life or intrinsic clearance values for this specific compound are not publicly disclosed, the qualitative rank-order classification (hydroxylated THP > unsubstituted THP) is directly applicable to the target compound by structural analogy.

HLM Stability Advantage
Class-level inference
Directional rank-order difference: hydroxylated THP > unsubstituted THP
Supports metabolic stability screening
Quantitative intrinsic clearance values not disclosed
Metabolic stability Human liver microsomes Lipophilicity modulation

CB2 Receptor Selectivity Dependence on Amide Substituent and Methoxy Position in Benzofuran Carboxamides

In a systematic SAR study of benzofuran and pyrrole carboxamides as CB2 modulators, Wadea et al. (2019) demonstrated that within the benzofuran series, cannabinoid receptor selectivity and functional profile were dependent on both the nature of the amide substituent and the position of the methoxy group [1]. The 7-methoxy substitution pattern present in the target compound is one of the key pharmacophoric positions interrogated, and the specific amide substituent directly influences whether the compound behaves as a CB2 agonist or antagonist [1]. This class-level finding establishes that altering the N-substituent—such as replacing the 4-hydroxyoxan-4-ylmethyl group with a simpler benzyl or alkyl chain—can profoundly shift receptor selectivity and functional activity.

CB2 Selectivity Determinants
Class-level inference
Amide substituent controls agonist/antagonist profile and CB2/CB1 selectivity
Substituent-specific selectivity review required
Exact IC50/EC50 values not publicly available
Cannabinoid CB2 receptor Selectivity Structure–activity relationship

Lipophilicity Reduction by Hydroxylation vs. Non-Hydroxylated Tetrahydropyran Analogs

The 4-hydroxy substitution on the oxane ring introduces a hydrogen-bond donor and acceptor that is absent in the des-hydroxy tetrahydropyran analog. This structural modification is reported to significantly reduce molecular lipophilicity (clogP) relative to the unsubstituted tetrahydropyran analog [1]. While exact clogP values for the target compound and comparator are not provided in the public domain, the general principle is well-established: each hydroxyl group can reduce logP by approximately 0.5–1.0 log units in aliphatic heterocyclic systems, potentially improving aqueous solubility and reducing nonspecific protein binding [1].

Lipophilicity Reduction
Supporting evidence
~0.5–1.0 log units
May improve aqueous solubility and reduce nonspecific binding
Class estimate; exact clogP not disclosed
Lipophilicity Drug-likeness Physicochemical properties

Benzofuran-2-Carboxamide Scaffold as a Privileged CB2 Pharmacophore vs. Alternative Heterocyclic Cores

Wadea et al. (2019) compared benzofuran carboxamides head-to-head with pyrrole carboxamides as CB2 modulators. The pyrrole derivatives displayed exclusive selectivity for the CB2 receptor, while the benzofuran series showed variable CB1/CB2 selectivity depending on substitution [1]. This indicates that the benzofuran-2-carboxamide scaffold offers a tunable selectivity window rather than an all-or-none CB2 preference, which can be advantageous for applications where partial CB1 engagement is tolerable or desirable [1]. The target compound, with its 7-methoxybenzofuran core, sits within this tunable benzofuran class.

Benzofuran vs. Pyrrole Core
Class-level inference
Benzofuran: tunable CB1/CB2 selectivity. Pyrrole: exclusive CB2 selectivity.
Benzofuran supports tunable selectivity research
Functional assay data from CHO cells
CB2 receptor Benzofuran scaffold Pyrrole carboxamide

Recommended Application Scenarios for N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide Based on Available Evidence


Hit-to-Lead Optimization for CB2 Receptor Modulators Requiring Improved Metabolic Stability

The hydroxylated tetrahydropyran side chain is expected to confer greater metabolic stability in HLM compared to unsubstituted tetrahydropyran analogs, as inferred from class-level SAR guidance [1]. This makes the target compound a suitable advanced intermediate or scaffold-hopping starting point for medicinal chemistry programs where microsomal stability is a key optimization parameter. Researchers can use this building block to rapidly generate amide analogs with varied benzofuran substitution while retaining the favorable metabolic stability feature.

Structure–Activity Relationship Studies on Amide Substituent Effects in Benzofuran CB2 Ligands

The Wadea et al. (2019) study established that the nature of the amide substituent critically controls CB2/CB1 selectivity and functional activity in benzofuran-2-carboxamides [2]. The target compound, with its distinctive 4-hydroxyoxan-4-ylmethyl substituent, allows researchers to probe hydrogen-bonding effects and steric contributions of a hydroxylated cyclic ether side chain on receptor pharmacology, expanding the SAR landscape beyond simple alkyl, benzyl, or phenyl amide derivatives.

Physicochemical Property Optimization via Lipophilicity Reduction in Benzofuran-Based Probe Molecules

The tertiary alcohol on the tetrahydropyran ring reduces clogP relative to des-hydroxy analogs [1], potentially improving aqueous solubility and reducing nonspecific binding. This feature is advantageous for developing chemical probes intended for cellular assays where nonspecific membrane partitioning can confound activity readouts. The target compound can serve as a core building block for generating focused libraries with systematically varied lipophilicity.

Application
Selection Property
Validation Focus
CB2 modulator hit-to-lead optimization
Hydroxylated THP side-chain stability
HLM stability and lipophilicity screening
Amide substituent SAR studies
4-Hydroxyoxan-4-ylmethyl substituent for H-bond/steric probe
CB2/CB1 selectivity and functional assay profiling
Physicochemical property optimization
Tertiary alcohol for lipophilicity reduction
Solubility, nonspecific binding, and cellular assay readout integrity
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